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Compound of Interest

Compound Name: 4-(4-Bromophenyl)butan-2-amine

CAS No.: 1017130-57-2

Cat. No.: B1291078

Get Quote

Executive Summary
4-(4-Bromophenyl)butan-2-amine (CAS: 30523-44-7) is a chiral phenethylamine derivative

characterized by a lipophilic 4-bromophenyl tail and a polar, basic primary amine head. Its

solubility behavior is governed by a pH-dependent "solubility switch," making it a classic

candidate for acid-base extraction protocols.

This guide provides a technical analysis of its solubility landscape, predictive modeling based

on physicochemical properties, and validated protocols for experimental determination.

Key Takeaway:

Free Base: Highly soluble in chlorinated and polar aprotic solvents (DCM, DMSO); moderate

solubility in alcohols; low aqueous solubility.

Salt Form (HCl): Highly soluble in water and lower alcohols; insoluble in non-polar organics

(Hexanes, Et₂O).
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Physicochemical Profile
Understanding the molecular architecture is prerequisite to predicting solubility behavior. The

molecule possesses a hydrophobic aryl halide moiety and a hydrophilic amine center.

Property Value / Characteristic Implication for Solubility

Molecular Formula C₁₀H₁₄BrN

Moderate molecular weight

(228.13 g/mol ) facilitates

dissolution in organic media.

pKa (Predicted) ~9.5 – 10.5 (Amine)

Exists as a cation (

) at physiological/acidic pH;

neutral (

) at pH > 11.

LogP (Predicted) 2.7 – 3.0

Lipophilic. Prefers organic

phases (Octanol) over water

by a factor of ~1000:1 in the

neutral state.

H-Bond Donors 1 (Primary Amine)
Capable of H-bonding with

protic solvents (MeOH, Water).

H-Bond Acceptors 1 (Nitrogen)
Interactions with protic

solvents stabilize the solution.

Solubility Landscape
The following data represents a synthesized consensus based on Structure-Property

Relationships (SPR) for phenethylamine derivatives.

Solvent Compatibility Matrix (Free Base)
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Solvent Class
Representative
Solvent

Solubility Rating Mechanistic Insight

Chlorinated
Dichloromethane

(DCM)
Excellent

Dipole-dipole

interactions match the

polar amine; lipophilic

interactions match the

phenyl ring.

Polar Aprotic DMSO, DMF Excellent

High dielectric

constant solvates the

polar head group

effectively.

Polar Protic Methanol, Ethanol Good

H-bonding capability

stabilizes the amine;

alkyl chain is short

enough to remain

solvated.

Non-Polar Hexanes, Heptane Poor to Moderate

The polar amine

group disrupts the

non-polar solvent

network, reducing

solubility compared to

pure hydrocarbons.

Aqueous Water (pH 7) Very Poor

Hydrophobic effect of

the bromophenyl

group dominates.

The pH-Dependent "Solubility Switch"
The most critical operational parameter for this compound is pH. The transition between the

free base and the hydrochloride salt alters solubility by orders of magnitude.
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Figure 1: The reversible solubility switch mechanism utilized in purification.

Experimental Determination Protocols
For regulatory filings or precise formulation, "good" or "poor" is insufficient. You must generate

quantitative data (

).

Protocol A: Shake-Flask Method (OECD 105 Adapted)
Best for: Thermodynamic solubility determination of solid salts.

Preparation: Weigh ~100 mg of 4-(4-Bromophenyl)butan-2-amine (solid salt form) into a

glass vial.

Solvent Addition: Add the target solvent (e.g., Water, PBS pH 7.4) in small aliquots (0.5 mL)

until saturation is visible (undissolved solid remains).

Equilibration:

Seal vial tightly.

Agitate at 25°C ± 0.5°C for 24 to 72 hours.

Note: Amine free bases can oxidize; flush headspace with Nitrogen/Argon.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter

(ensure filter compatibility).
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Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 254 nm for the

bromophenyl chromophore).

Protocol B: Visual Titration (High-Throughput)
Best for: Rapid estimation of the free base (oil/liquid).

Place 10 mg of the amine (oil) in a clear vial.

Add solvent in 10 µL increments, vortexing after each addition.

Record the volume (

) required to reach a clear, single-phase solution.

Calculation:

Practical Applications in Workflows
Extraction Strategy (Purification)
To isolate 4-(4-Bromophenyl)butan-2-amine from neutral impurities (e.g., unreacted

bromobenzene derivatives):

Dissolve crude mixture in an organic solvent (DCM or Ethyl Acetate).

Wash with 1M HCl (aq).

Result: The amine protonates (

) and migrates to the Aqueous Phase. Neutral impurities remain in the Organic Phase.

Separate phases. Discard organic layer (impurities).

Basify the aqueous layer with 6M NaOH to pH > 12.

Result: The amine deprotonates (

), becoming insoluble in water.
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Extract the now-cloudy aqueous layer with fresh DCM.

Dry (MgSO₄) and concentrate to yield pure amine.

HPLC Method Development
When analyzing solubility samples, use a buffered mobile phase to prevent peak tailing caused

by the interaction of the basic amine with silanol groups on the column.

Column: C18 (End-capped)

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B.

Diagrammatic Workflow: Solubility Testing
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Figure 2: Step-by-step decision tree for determining thermodynamic solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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